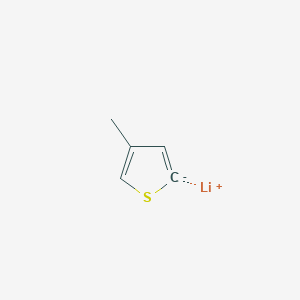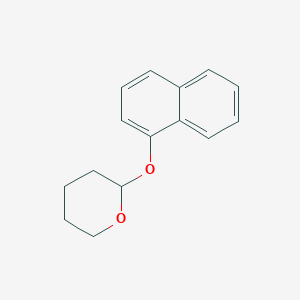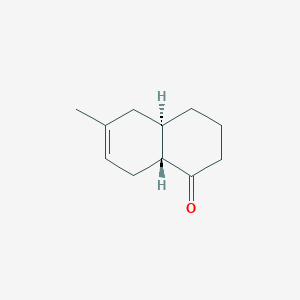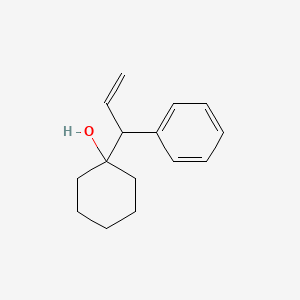
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a prop-2-enenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves the coupling reaction of 4-bromo-1,2-dimethoxybenzene with acrylonitrile . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
作用机制
The mechanism of action of 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in charge-transfer processes, where electrons are transferred between the dimethoxyphenyl and prop-2-enenitrile moieties . This charge-transfer behavior is crucial for its applications in organic electronics and materials science.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enenitrile: Similar structure with different substitution pattern on the aromatic ring.
3-(2,5-Dimethoxyphenyl)prop-2-enenitrile: Another isomer with different positions of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This uniqueness makes it suitable for specialized applications in organic electronics and as a precursor in the synthesis of complex molecules.
属性
| 81011-95-2 | |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,1-2H3 |
InChI 键 |
JKROMEMKGFLBRS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)


